3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
Description
Molecular Architecture and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound, 3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine, systematically describes its molecular structure according to established conventions for fused heterocyclic systems. The compound features a molecular formula of C₁₀H₁₃IN₄ with a molecular weight of 316.14 grams per mole, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 1320267-01-3 provides a unique identifier for this specific molecular entity, though some literature sources also reference the alternative registry number 891016-02-7.
The molecular architecture centers on the imidazo[1,5-a]pyrazine core, a bicyclic system formed through the fusion of an imidazole ring with a pyrazine ring. This structural motif creates a planar aromatic framework that serves as the foundation for the various substituents. The tert-butyl group at position 3 introduces significant steric bulk through its branched aliphatic carbon framework, while the iodine atom at position 1 contributes both electronic and steric effects due to its large atomic radius and high electronegativity. The amino group positioned at the 8-position provides a site for potential hydrogen bonding interactions and serves as a reactive center for further chemical modifications.
The simplified molecular-input line-entry system representation, CC(C)(C)C1=NC(=C2N1C=CN=C2N)I, encodes the complete connectivity pattern of the molecule. This notation reveals the structural relationships between all atoms and provides a standardized method for computational analysis and database searches. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for diverse intermolecular interactions and contributes to the compound's potential biological activity.
Crystallographic Analysis and Conformational Studies
While specific crystallographic data for this compound were not directly available in the surveyed literature, extensive structural studies of related imidazo[1,5-a]pyrazine derivatives provide valuable insights into the conformational behavior and solid-state properties of this compound class. The Cambridge Structural Database serves as a comprehensive repository for crystal structure information of small-molecule organic compounds, including numerous imidazo[1,5-a]pyrazine derivatives.
Crystallographic studies of analogous imidazo[1,2-a]pyridine derivatives have revealed important structural features that likely extend to the imidazo[1,5-a]pyrazine system. Research reported in the literature demonstrates that the imidazole ring system in these fused heterocycles maintains planarity with root-mean-square deviations typically below 0.062 Angstroms. The dihedral angles between the five-membered and six-membered rings within the fused system generally range from 2.90 to 4.91 degrees, indicating minimal deviation from coplanarity.
The conformational analysis of tert-butyl-substituted heterocycles reveals that the bulky tert-butyl group typically adopts orientations that minimize steric interactions with the aromatic framework. In related structures, dihedral angles between the tert-butyl carbon atoms and the heterocyclic ring plane range from 80.28 to 84.6 degrees, suggesting a perpendicular orientation that reduces unfavorable steric contacts. This conformational preference likely influences both the solid-state packing arrangements and solution-phase behavior of this compound.
The presence of the iodine substituent introduces additional considerations for crystal packing analysis. Halogen atoms, particularly iodine, can participate in halogen bonding interactions that contribute to the stabilization of crystal structures. These interactions, combined with potential hydrogen bonding involving the amino group at position 8, likely play crucial roles in determining the preferred crystal packing motifs and intermolecular arrangements in the solid state.
Comparative Structural Analysis with Imidazo[1,5-a]pyrazine Derivatives
The structural landscape of imidazo[1,5-a]pyrazine derivatives encompasses a diverse array of substitution patterns and functional group arrangements, providing a rich foundation for comparative analysis with this compound. Literature surveys reveal numerous related compounds that share the core imidazo[1,5-a]pyrazine framework while differing in their substituent patterns and positions.
A comprehensive examination of imidazo[1,5-a]pyrazine derivatives reveals significant structural diversity within this compound class. For instance, compounds bearing phenyl substituents at various positions demonstrate different conformational preferences and crystal packing arrangements compared to aliphatic-substituted derivatives. The presence of electron-withdrawing groups such as halogens can significantly influence the electronic distribution within the heterocyclic system, affecting both intermolecular interactions and potential biological activities.
Research focusing on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, while representing a different but related heterocyclic system, provides valuable insights into structure-activity relationships within this broader chemical space. These studies demonstrate that substituent effects at different positions can dramatically influence biological activity, with optimal activities often associated with specific substitution patterns that balance electronic and steric factors.
The introduction of halogen substituents, particularly iodine as in the target compound, represents a common strategy in medicinal chemistry for modulating both pharmacokinetic properties and biological activity. Comparative studies of halogenated imidazo[1,5-a]pyrazine derivatives suggest that the position and nature of halogen substitution can significantly influence molecular conformation and intermolecular interactions. The combination of tert-butyl and iodine substituents in this compound creates a unique electronic and steric environment that distinguishes it from other members of this compound family.
| Compound Type | Core Structure | Key Substituents | Structural Features |
|---|---|---|---|
| Target Compound | Imidazo[1,5-a]pyrazine | 3-tert-butyl, 1-iodo, 8-amino | Bulky aliphatic + halogen + amino |
| Related Derivatives | Imidazo[1,5-a]pyrazine | Various phenyl, methyl, halogen | Aromatic + electron-withdrawing |
| Analogous Systems | Imidazo[1,2-b]pyridazine | Methoxy, phenyl substituents | Oxygen-containing + aromatic |
The structural comparison reveals that this compound occupies a unique position within the imidazo[1,5-a]pyrazine family due to its specific combination of substituents. The tert-butyl group provides significant steric bulk while maintaining sp³ hybridization, contrasting with the predominantly planar aromatic substituents found in many related compounds. The iodine atom contributes both substantial steric requirements and unique electronic properties, including potential for halogen bonding interactions that may influence both solid-state packing and solution-phase behavior.
Properties
IUPAC Name |
3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSFNTVWAKTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CN=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine typically involves multicomponent reactions and condensation reactions. One efficient method reported involves the use of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine in the presence of iodine as a catalyst in ethanol. This reaction results in the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the
Biological Activity
3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (CAS: 1320267-01-3) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.
- Molecular Formula : C10H13IN4
- Molecular Weight : 316.15 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)C1=NC(I)=C2C(N)=NC=CN12
Synthesis
The synthesis of this compound has been achieved through various methodologies, including the Groebke–Blackburn–Bienaymé (GBB) reaction. This method allows for the efficient formation of multi-substituted derivatives under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,5-a]pyrazine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria and fungi .
Case Studies and Research Findings
- Antibacterial Studies : A study on derivatives of imidazo[1,5-a]pyrazines indicated that compounds with structural similarities exhibited moderate to high antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was proposed to involve disruption of bacterial cell wall synthesis .
- Antifungal Activity : Another investigation into imidazo[1,5-a]pyrazine derivatives revealed promising antifungal properties against Candida albicans, with some compounds achieving minimum inhibitory concentrations (MIC) below 100 µg/mL. The presence of iodine in the structure may enhance this activity through halogen bonding interactions .
- Cell Viability Assays : Cytotoxicity assessments in human cell lines showed that certain derivatives did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine
- CAS No.: 1320267-01-3
- Molecular Formula : C₁₀H₁₃IN₄
- Molecular Weight : 316.14 g/mol
- Purity : >98% (HPLC)
This compound features a bulky tert-butyl group at position 3 and an iodine atom at position 1 on the imidazo[1,5-a]pyrazin-8-amine core. It is primarily used in research settings, with applications in medicinal chemistry and drug discovery.
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of this compound and its analogs:
*Estimated based on molecular formula.
Key Observations:
Bromine analogs (e.g., CAS 1419222-66-4) may offer cost advantages but lower leaving-group efficiency .
Position 3 Substituents: Tert-butyl (target) provides steric bulk, which may improve metabolic stability but reduce solubility compared to smaller groups (e.g., methyl or azetidinyl ).
N-Methylation :
- The N-methyl group in CAS 1414938-27-4 increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Stability and Handling
- The target compound’s iodine necessitates careful storage (light-sensitive, prone to dehalogenation), whereas bromine analogs (e.g., CAS 1419221-27-4) may be more stable under standard conditions .
- Solubility : Tert-butyl and cyclobutyl groups (target and CAS 1414938-27-4) likely reduce aqueous solubility compared to methyl or azetidinyl derivatives, requiring formulation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
